molecular formula C16H12F2N2OS B6271520 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 2694734-22-8

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B6271520
CAS RN: 2694734-22-8
M. Wt: 318.3
InChI Key:
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Description

4-(3-Fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine (FMT) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. FMT has been found to have a wide range of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments.

Mechanism of Action

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine acts as a fluorescent probe by binding to a target molecule or enzyme, resulting in a change in its fluorescence. This change in fluorescence can be used to detect the presence of the target molecule or enzyme. 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can also be used to measure the activity of enzymes by binding to them and measuring the resulting change in fluorescence.
Biochemical and Physiological Effects
4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission. 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of enzymes involved in the metabolism of hormones, such as aromatase.

Advantages and Limitations for Lab Experiments

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages and limitations for lab experiments. One of its advantages is its high sensitivity, which makes it suitable for use in a variety of laboratory experiments. Additionally, 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is relatively inexpensive and can be easily synthesized in the laboratory. However, it has some limitations, such as its relatively short shelf-life and its potential to cause skin irritation.

Future Directions

There are several potential future directions for 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine research. One potential direction is to further explore its potential applications in medical research, such as its potential use as a diagnostic tool for diseases. Additionally, further research could be conducted to explore its potential applications in drug development, such as its potential use as a drug delivery system. Finally, further research could be conducted to explore its potential applications in environmental research, such as its potential use as a tool for detecting pollutants.

Synthesis Methods

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can be synthesized by a multistep reaction. The first step involves the condensation of 3-fluoro-5-methoxyphenyl isothiocyanate with 4-fluorophenyl isothiocyanate, followed by the addition of a base such as sodium hydroxide. The resulting product is then reacted with an acid such as hydrochloric acid to yield 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent probe for the detection of reactive oxygen species, as a fluorescent indicator for the detection of enzyme activity, and as a fluorescent probe for the detection of protein–protein interactions. It has also been used as a fluorescent probe for the detection of metal ions, as a fluorescent indicator for the detection of DNA damage, and as a fluorescent probe for the detection of DNA-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine' involves the synthesis of the thiazole ring followed by the coupling of the amine and aryl groups.", "Starting Materials": [ "4-fluoroaniline", "3-fluoro-5-methoxybenzoic acid", "thiourea", "phosphorus oxychloride", "sodium hydroxide", "N,N-dimethylformamide", "N,N-dimethylacetamide", "ethyl acetate", "hexane", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "The synthesis of the thiazole ring begins with the reaction of 3-fluoro-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with thiourea in the presence of sodium hydroxide to form the thiazole ring.", "The amine group is introduced by reacting 4-fluoroaniline with phosphorus oxychloride to form the corresponding amine chloride.", "The amine chloride is then reacted with the thiazole ring in the presence of N,N-dimethylformamide to form the desired compound.", "The aryl group is introduced by reacting the desired compound with 4-fluoroiodobenzene in the presence of palladium catalyst and N,N-dimethylacetamide.", "The final compound is purified by recrystallization from ethyl acetate/hexane or by precipitation from diethyl ether.", "The purity of the final compound is confirmed by melting point determination and analysis by NMR spectroscopy.", "The reaction scheme is shown below:\n3-fluoro-5-methoxybenzoic acid + thionyl chloride → acid chloride\nacid chloride + thiourea + NaOH → thiazole ring\n4-fluoroaniline + POCl3 → amine chloride\namine chloride + thiazole ring + DMF → desired compound\ndesired compound + 4-fluoroiodobenzene + Pd catalyst + DMA → final compound" ] }

CAS RN

2694734-22-8

Product Name

4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Molecular Formula

C16H12F2N2OS

Molecular Weight

318.3

Purity

91

Origin of Product

United States

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